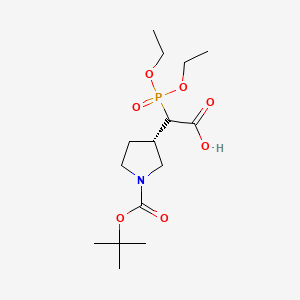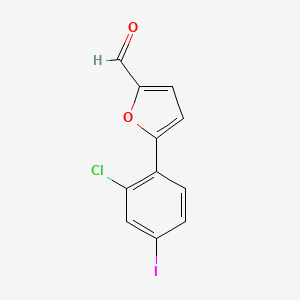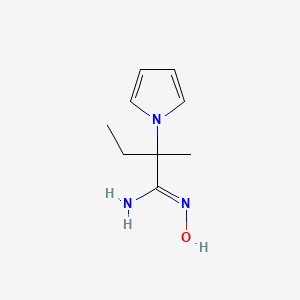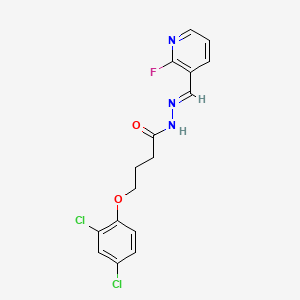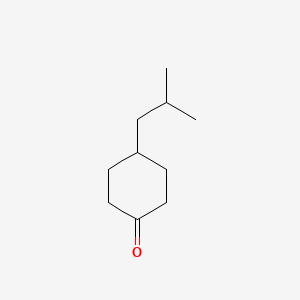
4-(2-Methylpropyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with isobutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Another method involves the use of Grignard reagents. Cyclohexanone can be reacted with isobutylmagnesium bromide to form the desired product. This reaction is usually carried out in anhydrous ether or THF at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of the corresponding unsaturated ketone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Methylpropyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: 4-(2-Methylpropyl)cyclohexanecarboxylic acid.
Reduction: 4-(2-Methylpropyl)cyclohexanol.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
科学的研究の応用
4-(2-Methylpropyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and alcohols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 4-(2-Methylpropyl)cyclohexan-1-one depends on its chemical reactivity. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The compound can also undergo enolization, forming enolate ions that can further react with electrophiles.
類似化合物との比較
4-(2-Methylpropyl)cyclohexan-1-one can be compared with other cyclohexanone derivatives such as:
Cyclohexanone: The parent compound without any substituents.
2-Methylcyclohexanone: A derivative with a methyl group at the second position.
4-Methylcyclohexanone: A derivative with a methyl group at the fourth position.
The uniqueness of this compound lies in the presence of the 2-methylpropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and applications.
特性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
4-(2-methylpropyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-8(2)7-9-3-5-10(11)6-4-9/h8-9H,3-7H2,1-2H3 |
InChIキー |
ASSYWVLYXRBXPL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1CCC(=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


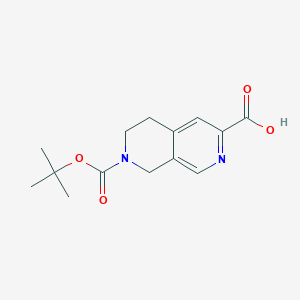
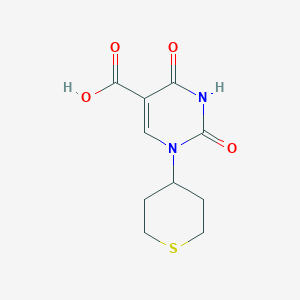
![7-Ethyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B14884934.png)
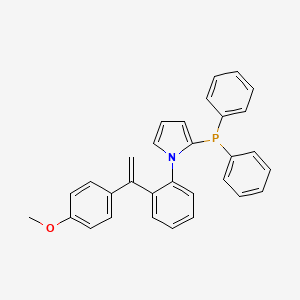

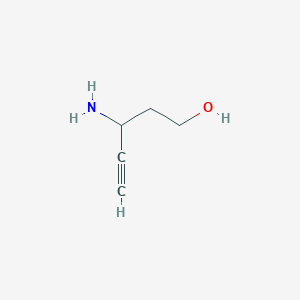
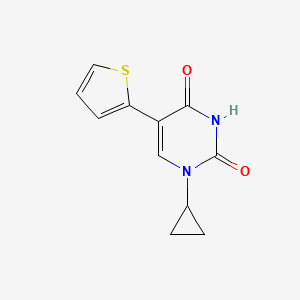
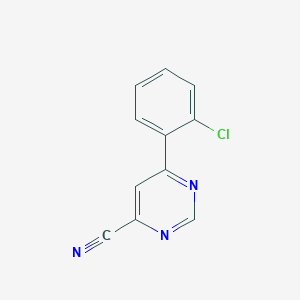
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)
